

# Independent Verification of ALLO-715: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of ALLO-715, an allogeneic CAR T-cell therapy, with other approved and investigational treatments for relapsed/refractory multiple myeloma. The information is based on publicly available clinical trial data and is intended to assist in the independent verification of ALLO-715's performance.

# **Executive Summary**

ALLO-715 is a first-in-class, allogeneic, anti-B-cell maturation antigen (BCMA) chimeric antigen receptor (CAR) T-cell therapy.[1] It is currently being investigated in the Phase 1 UNIVERSAL trial for the treatment of adult patients with relapsed/refractory multiple myeloma.[2][3][4] As an allogeneic, or "off-the-shelf," therapy, ALLO-715 has the potential to overcome some of the logistical challenges associated with autologous CAR T-cell therapies, which are manufactured on a per-patient basis. This guide compares the efficacy and safety of ALLO-715 with two FDA-approved autologous BCMA CAR T-cell therapies, Abecma® (idecabtagene vicleucel) and Carvykti® (ciltacabtagene autoleucel), as well as other emerging therapies.

# **Quantitative Data Comparison**

The following tables summarize the key efficacy and safety data from clinical trials of ALLO-715 and its comparators.



Table 1: Efficacy of BCMA-Targeted CAR T-Cell Therapies in Relapsed/Refractory Multiple Myeloma

| Therapy<br>(Trial)                | Target(s)     | N   | Overall<br>Respons<br>e Rate<br>(ORR) | Stringent Complete Respons e (sCR) / Complete Respons e (CR) Rate | Very<br>Good<br>Partial<br>Respons<br>e (VGPR)<br>or Better<br>Rate | Median<br>Duration<br>of<br>Response<br>(mDOR) |
|-----------------------------------|---------------|-----|---------------------------------------|-------------------------------------------------------------------|---------------------------------------------------------------------|------------------------------------------------|
| ALLO-715<br>(UNIVERS<br>AL)[1]    | ВСМА          | 24  | 70.8%                                 | 25%<br>(CR/sCR)                                                   | 45.8%                                                               | 8.3 months                                     |
| Abecma®<br>(KarMMa)<br>[5][6]     | ВСМА          | 128 | 73%                                   | 33% (CR)                                                          | 52%                                                                 | 10.7<br>months                                 |
| Carvykti®<br>(CARTITU<br>DE-1)[7] | ВСМА          | 97  | 98%                                   | 83% (sCR)                                                         | 93%                                                                 | 21.8<br>months                                 |
| GC012F/A<br>ZD0120[8]             | BCMA/CD<br>19 | 30  | 100%                                  | 97% (sCR)                                                         | 100%                                                                | Not<br>Reached                                 |

Table 2: Safety Profile of BCMA-Targeted CAR T-Cell Therapies



| Therapy (Trial)                   | Any Grade<br>Cytokine<br>Release<br>Syndrome<br>(CRS) | Grade ≥3 CRS | Any Grade<br>Neurotoxicity<br>(ICANS) | Grade ≥3<br>Neurotoxicity<br>(ICANS) |
|-----------------------------------|-------------------------------------------------------|--------------|---------------------------------------|--------------------------------------|
| ALLO-715<br>(UNIVERSAL)[1]        | 55.8%                                                 | 2.3%         | 14%                                   | 0%                                   |
| Abecma®<br>(KarMMa)[6]            | 84%                                                   | 6%           | 18%                                   | 3%                                   |
| Carvykti®<br>(CARTITUDE-1)<br>[9] | 95%                                                   | 5%           | 21%                                   | 9%                                   |
| GC012F/AZD012<br>0[8]             | 33%                                                   | 0%           | 0%                                    | 0%                                   |

# **Experimental Protocols**

The following are detailed methodologies for key experiments cited in the clinical trials of BCMA CAR T-cell therapies.

### **Patient Eligibility and Enrollment**

- Inclusion Criteria: Patients enrolled in these trials typically have relapsed or refractory
  multiple myeloma and have received multiple prior lines of therapy, including a proteasome
  inhibitor, an immunomodulatory agent, and an anti-CD38 antibody.[2][4] Patients are required
  to have measurable disease as per the International Myeloma Working Group (IMWG)
  criteria.[4][10]
- Exclusion Criteria: Common exclusion criteria include a history of allogeneic stem cell transplant, prior treatment with any gene therapy or genetically modified cell therapy, and active central nervous system involvement of myeloma.[2][4]

## **Lymphodepleting Chemotherapy**



Prior to CAR T-cell infusion, patients undergo a lymphodepleting chemotherapy regimen to create a favorable environment for the CAR T-cells to expand and persist.

- Abecma® and Carvykti®: The standard lymphodepletion regimen consists of cyclophosphamide 300 mg/m² intravenously (IV) and fludarabine 30 mg/m² IV daily for 3 days.[11][12] The CAR T-cell infusion is administered 2 to 4 days after the completion of lymphodepleting chemotherapy.[11][13]
- ALLO-715: The UNIVERSAL trial evaluated a lymphodepletion regimen containing fludarabine, cyclophosphamide, and ALLO-647, an anti-CD52 monoclonal antibody.[1]

#### **CAR T-Cell Infusion**

- Dosage:
  - ALLO-715: The UNIVERSAL trial evaluated escalating doses, with data reported for the 320 x 10<sup>6</sup> CAR+ T cells dose.[1]
  - Abecma®: The recommended dose range is 300 to 510 x 10<sup>6</sup> CAR-positive T cells.[6][14]
  - Carvykti®: The recommended dose range is 0.5-1.0×10<sup>6</sup> CAR-positive viable T cells per kg of body weight, with a maximum dose of 1×10<sup>8</sup> CAR-positive viable T cells per single infusion.[11][15]
- Administration: CAR T-cells are administered as a single intravenous infusion.[6][15] The
  patient's identity must be confirmed to match the product information for autologous
  therapies.[6][15]

### **Efficacy Assessment**

- Response Criteria: Disease response is assessed according to the International Myeloma
  Working Group (IMWG) consensus criteria.[5][10] This involves monitoring serum and urine
  M-protein levels, serum free light chain ratios, and bone marrow plasma cell percentage.[10]
  [16]
- Minimal Residual Disease (MRD) Assessment: MRD negativity is a key endpoint and is assessed in bone marrow aspirates using next-generation sequencing (NGS) or nextgeneration flow cytometry (NGF) with a sensitivity of at least 1 in 10<sup>5</sup> cells.[2][5][17]



#### **Safety Assessment**

- Cytokine Release Syndrome (CRS) Grading: CRS is a common toxicity and is graded based on the severity of symptoms such as fever, hypotension, and hypoxia. The Penn grading scale is a commonly used system for grading CRS associated with CAR T-cell therapy.[18]
   [19]
- Immune Effector Cell-Associated Neurotoxicity Syndrome (ICANS) Grading: Neurologic toxicities are also monitored and graded based on the severity of symptoms such as confusion, aphasia, and seizures.

# Visualizations BCMA CAR T-Cell Signaling Pathway

The following diagram illustrates the signaling cascade initiated upon the binding of a BCMA-directed CAR T-cell to a myeloma cell.







Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Allogeneic BCMA-targeting CAR T cells in relapsed/refractory multiple myeloma: phase 1 UNIVERSAL trial interim results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Evaluation of Residual Disease in Patients With Multiple Myeloma Using IMWG Flow Cytometry Criteria - The ASCO Post [ascopost.com]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
- 4. Safety and Efficacy of ALLO-715 BCMA Allogenic CAR T Cells in in Adults With Relapsed or Refractory Multiple Myeloma (UNIVERSAL) | Clinical Research Trial Listing [centerwatch.com]
- 5. hcp.myeloma.org.uk [hcp.myeloma.org.uk]
- 6. packageinserts.bms.com [packageinserts.bms.com]
- 7. Beyond BCMA: the next wave of CAR T cell therapy in multiple myeloma PMC [pmc.ncbi.nlm.nih.gov]
- 8. onclive.com [onclive.com]
- 9. Ciltacabtagene Autoleucel (Carvykti) Medical Clinical Policy Bulletins | Aetna [aetna.com]
- 10. myeloma.org [myeloma.org]
- 11. CARVYKTI Dosage and Administration [jnjmedicalconnect.com]
- 12. ema.europa.eu [ema.europa.eu]
- 13. Carvykti (ciltacabtagene autoleucel) dosing, indications, interactions, adverse effects, and more [reference.medscape.com]
- 14. fda.gov [fda.gov]
- 15. inilabels.com [inilabels.com]
- 16. International Myeloma Working Group consensus criteria for response and minimal residual disease assessment in multiple myeloma PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pharmacytimes.com [pharmacytimes.com]



- 18. Grading of cytokine release syndrome associated with the CAR T cell therapy tisagenlecleucel PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Independent Verification of ALLO-715: A Comparative Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12368346#independent-verification-of-wjm-715-results]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com